

(NH₄)₄[Fe(CN)₆] chemical and physical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium hexacyanoferrate(II)

Cat. No.: B13833387

[Get Quote](#)

An In-depth Technical Guide on the Core Chemical and Physical Properties of **Ammonium Hexacyanoferrate(II)**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium hexacyanoferrate(II), with the chemical formula $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$, is an inorganic coordination compound. Also known as ammonium ferrocyanide, this complex consists of ammonium cations and a hexacyanoferrate(II) anion. While not extensively documented as a therapeutic agent itself, its chemical properties and those of its decomposition products, such as Prussian blue and iron oxide nanoparticles, are of significant interest in various scientific and biomedical fields. This guide provides a comprehensive overview of the core chemical and physical properties of **ammonium hexacyanoferrate(II)**, detailed experimental protocols, and potential applications relevant to the target audience.

Chemical and Physical Properties

Ammonium hexacyanoferrate(II) is a green crystalline powder.^[1] It is soluble in water but insoluble in ethanol.^[1] The compound is known to form hydrates.^[1] It is sensitive to light and air, where it can decompose by losing ammonia.^[2] For long-term storage, it should be kept away from light and under an inert atmosphere, such as nitrogen.^[2]

Quantitative Data Summary

Property	Value	Source(s)
Chemical Formula	C ₆ H ₁₆ FeN ₁₀	[1]
Molar Mass	284.109 g/mol	[1]
Appearance	Green crystalline powder	[1][2]
Solubility in Water	Soluble	[1]
Solubility in Ethanol	Insoluble	[1]
Decomposition Temperature	Begins to decompose at 95 °C	[3]

Experimental Protocols

Synthesis and Purification

A common laboratory-scale synthesis of **ammonium hexacyanoferrate(II)** involves the neutralization of hydroferrocyanic acid with an ammonia solution, followed by salting out with ethanol.[1]

Experimental Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$.

A detailed purification method for the pale yellow trihydrate powder involves the following steps[2]:

- Wash the powder with a 10% aqueous ammonia solution.
- Filter the washed powder.
- Wash the filtered powder several times with ethanol and then with diethyl ether.

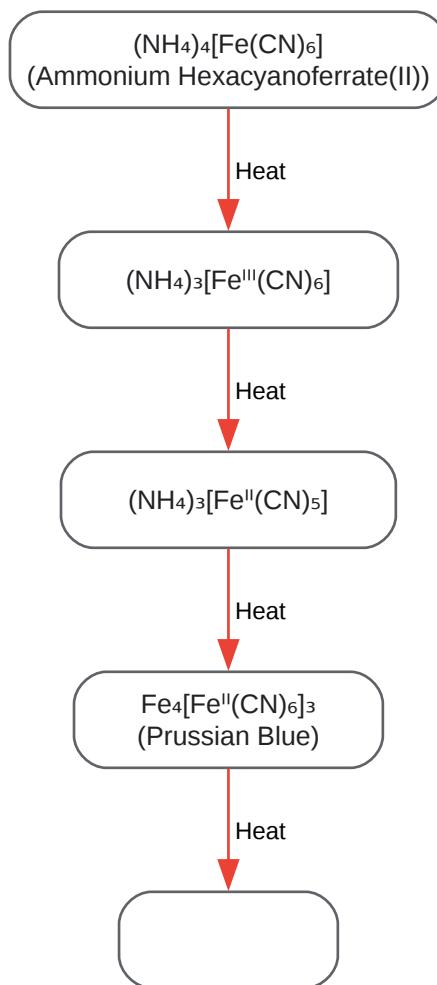
- Dry the purified product at room temperature.

It is crucial to store the final product away from light and under a nitrogen atmosphere as it decomposes in light and air through the loss of ammonia.[\[2\]](#)

Thermal Decomposition Analysis

The thermal decomposition of **ammonium hexacyanoferrate(II)** in air is a multi-step process that ultimately yields iron(III) oxide.[\[4\]](#) This process can be utilized as a method for synthesizing Prussian blue and iron oxide nanoparticles.[\[4\]](#)

Methodology: The thermal decomposition can be investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The valence states of the iron atoms in the intermediate and final products can be determined using ^{57}Fe Mössbauer spectroscopy.[\[4\]](#)


Experimental Parameters:

- Sample Preparation: Homogenize **ammonium hexacyanoferrate(II)** in an agate mortar to obtain a fine powder.
- Thermal Analysis:
 - Apparatus: A suitable thermal analyzer (e.g., TG and DSC capable).
 - Temperature Range: Room temperature to 350 °C.[\[4\]](#)
 - Heating Rate: A controlled heating rate, for example, 2.5 °C/min.
 - Atmosphere: Air.
- Mössbauer Spectroscopy:
 - Samples are heated in a furnace to selected temperatures within the decomposition range and then rapidly cooled.
 - Room temperature ^{57}Fe transmission Mössbauer spectra are then collected.

Signaling Pathways and Logical Relationships

Thermal Decomposition Pathway

The thermal decomposition of **ammonium hexacyanoferrate(II)** in air follows a sequential pathway, forming several intermediates before the final product.[4]

[Click to download full resolution via product page](#)

Caption: Thermal decomposition pathway of $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$ in air.

This multi-step decomposition involves the sequential formation of $(\text{NH}_4)_3[\text{Fe}^{\text{III}}(\text{CN})_6]$, $(\text{NH}_4)_3[\text{Fe}^{\text{II}}(\text{CN})_5]$, and Prussian Blue ($\text{Fe}_4[\text{Fe}^{\text{II}}(\text{CN})_6]_3$), with the final product being Fe_2O_3 .[4] Mössbauer spectroscopy is instrumental in unambiguously determining the valence states of the iron atoms at each stage of this process.[4]

Relevance to Drug Development and Research

While direct applications of $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$ in drug development are not widely reported, its role as a precursor for nanomaterials with significant biomedical applications is noteworthy for researchers in this field.

Precursor for Prussian Blue and Iron Oxide Nanoparticles

The controlled thermal decomposition of **ammonium hexacyanoferrate(II)** provides a straightforward method for synthesizing Prussian blue and amorphous iron(III) oxide nanoparticles.^[4] These nanoparticles have various biomedical applications:

- Prussian Blue Nanoparticles: Prussian blue is an FDA-approved antidote for heavy-metal poisoning (e.g., thallium and radioactive cesium). Its nanoparticle formulations are being explored for applications in cancer therapy (photothermal therapy), bioimaging, and biosensing.
- Iron Oxide Nanoparticles: Amorphous Fe_2O_3 can be further crystallized into various polymorphs ($\beta\text{-Fe}_2\text{O}_3$, $\gamma\text{-Fe}_2\text{O}_3$, and/or $\alpha\text{-Fe}_2\text{O}_3$).^[4] Superparamagnetic iron oxide nanoparticles (SPIONs) are extensively used as contrast agents in magnetic resonance imaging (MRI), in magnetic hyperthermia for cancer treatment, for targeted drug delivery, and in tissue repair.^[5]

Toxicological Profile

Generally, ferrocyanide complexes are considered to have low toxicity. This is attributed to the strong covalent bond between the iron atom and the cyanide ligands, which prevents the release of free cyanide ions under normal physiological conditions. However, it is important to note that when heated to decomposition, toxic fumes of cyanide and ammonia can be emitted.
^[2]

Conclusion

Ammonium hexacyanoferrate(II) is a compound with well-defined chemical and physical properties. For researchers, scientists, and drug development professionals, its primary significance lies in its utility as a precursor for the synthesis of medically relevant nanomaterials, namely Prussian blue and various iron oxide polymorphs. The detailed experimental protocols for its synthesis, purification, and thermal decomposition provided in this

guide offer a practical framework for leveraging this compound in the development of advanced materials for biomedical applications. Further research into the direct biological effects of $(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$ may reveal new opportunities for its application in the pharmaceutical and life sciences sectors. may reveal new opportunities for its application in the pharmaceutical and life sciences sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium hexacyanoferrate(II) - Wikipedia [en.wikipedia.org]
- 2. AMMONIUM FERROCYANIDE | 14481-29-9 [chemicalbook.com]
- 3. Ammonium ferrocyanide - Sciencemadness Wiki [sciemcemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Iron Oxide Nanoparticles for Biomedical Applications: A Perspective on Synthesis, Drugs, Antimicrobial Activity, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. $[(\text{NH}_4)_4[\text{Fe}(\text{CN})_6]$ chemical and physical properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13833387#nh4-4-fe-cn-6-chemical-and-physical-properties\]](https://www.benchchem.com/product/b13833387#nh4-4-fe-cn-6-chemical-and-physical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com